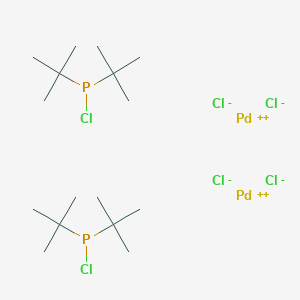

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

Description

The exact mass of the compound Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMMSLZDJFGSV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl6P2Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693731 | |

| Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386706-33-8 | |

| Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dichloro(chlorodi-tert-butylphosphine)palladium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, a valuable precatalyst in modern organic synthesis. The document details the chemical properties, a plausible synthetic pathway based on established principles of organometallic chemistry, and crucial considerations for its successful preparation and handling. This guide is intended for researchers and professionals in chemistry and drug development who require a thorough understanding of the synthesis of this important palladium complex.

Introduction: The Significance of Palladium-Phosphine Complexes in Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The efficacy of these transformations is often critically dependent on the nature of the ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands have proven to be particularly effective in promoting challenging coupling reactions.

The target molecule, dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, with the chemical formula C₁₆H₃₆Cl₆P₂Pd₂, is a dimeric palladium(II) complex featuring a bridging dichloro core and two di-tert-butyl(chloro)phosphine ligands.[1] Its utility as a precatalyst stems from its stability and ease of handling, readily converting to the active catalytic species under reaction conditions. This complex is particularly noted for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, handling, and application.

Table 1: Physicochemical Properties of Dichloro(chlorodi-T-butylphosphine)palladium(II) Dimer

| Property | Value | Reference |

| CAS Number | 386706-33-8 | [1] |

| Molecular Formula | C₁₆H₃₆Cl₄P₂Pd | [2] |

| Molecular Weight | 538.64 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 222 °C (decomposes) | [1] |

| Solubility | Soluble in chlorinated solvents. |

The dimeric structure, with its chloro bridges, provides a degree of stability to the complex, while the bulky di-tert-butylphosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps in the catalytic cycle.

Synthetic Strategy and Mechanistic Considerations

Synthesis of the Ligand: Di-tert-butylchlorophosphine

The precursor ligand, di-tert-butylchlorophosphine (CAS No. 13716-10-4), is a key starting material. Its synthesis is a critical first step. A general and effective method for the preparation of chloro-dialkylphosphines involves the reaction of phosphorus trichloride with a suitable Grignard reagent. In the case of di-tert-butylchlorophosphine, the steric bulk of the tert-butyl groups presents a challenge, and the reaction of phosphorus trichloride with an excess of tert-butylmagnesium chloride has been reported to yield di(tert-butyl)chlorophosphine.[2]

A plausible laboratory-scale synthesis of di-tert-butylchlorophosphine is outlined below:

Experimental Protocol: Synthesis of Di-tert-butylchlorophosphine

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inert gas (argon or nitrogen) inlet is required. All glassware must be thoroughly dried to prevent hydrolysis of the reagents.

-

Reagents:

-

tert-Butylmagnesium chloride (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Phosphorus trichloride (PCl₃).

-

Anhydrous ether as the solvent.

-

-

Procedure:

-

The Grignard reagent is charged into the reaction flask under an inert atmosphere.

-

Phosphorus trichloride, diluted with anhydrous ether, is added dropwise to the stirred Grignard solution at a controlled temperature (typically low temperatures, such as 0 °C or below, are employed to manage the exothermic reaction).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield pure di-tert-butylchlorophosphine.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as organometallic reagents like Grignard reagents and the resulting chlorophosphine are sensitive to air and moisture.

-

Anhydrous Conditions: All solvents and reagents must be anhydrous to prevent the hydrolysis of the Grignard reagent and the phosphorus trichloride.

-

Controlled Temperature: The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Synthesis of the Dichloro(chlorodi-T-butylphosphine)palladium(II) Dimer

The formation of the final palladium dimer involves the reaction of the di-tert-butylchlorophosphine ligand with a suitable palladium(II) precursor. A common and effective precursor for such syntheses is palladium(II) chloride (PdCl₂). However, the low solubility of PdCl₂ in common organic solvents can be a limitation. To overcome this, a more soluble palladium(II) source, such as bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride, is often employed. These precursors feature labile nitrile ligands that are readily displaced by the more strongly coordinating phosphine ligand.

Alternatively, a comproportionation reaction, as described in a patent for a similar palladium(I) dimer, could be a viable route.[3] This would involve reacting a Pd(II) species with a Pd(0) species in the presence of the phosphine ligand.

A plausible synthetic protocol based on the reaction of a soluble Pd(II) precursor is detailed below.

Experimental Protocol: Synthesis of Dichloro(chlorodi-T-butylphosphine)palladium(II) Dimer

-

Reaction Setup: A Schlenk flask or a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet is necessary.

-

Reagents:

-

Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] or Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂].

-

Di-tert-butylchlorophosphine.

-

A suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or toluene.

-

-

Procedure:

-

The palladium(II) precursor is dissolved or suspended in the anhydrous solvent in the reaction flask under an inert atmosphere.

-

A stoichiometric amount of di-tert-butylchlorophosphine, dissolved in the same solvent, is added to the palladium solution/suspension.

-

The reaction mixture is stirred at room temperature for a period of several hours to overnight, during which the formation of the product as a precipitate is often observed.

-

The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the solid product is collected by filtration, washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials, and dried under vacuum.

-

Causality Behind Experimental Choices:

-

Soluble Palladium Precursor: The use of a soluble Pd(II) precursor with labile ligands facilitates a homogeneous reaction and allows for milder reaction conditions compared to using the insoluble PdCl₂.

-

Stoichiometry: The stoichiometry of the reactants is crucial to ensure the formation of the desired dimeric complex.

-

Anhydrous and Inert Conditions: These conditions are maintained throughout the synthesis to prevent the decomposition of the reactants and the product.

Proposed Reaction Workflow

The overall synthetic process can be visualized as a two-step sequence.

Caption: Proposed two-step synthesis of the target palladium dimer.

Characterization and Quality Control

To ensure the identity and purity of the synthesized dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most informative technique for characterizing phosphorus-containing compounds. A single resonance in the ³¹P NMR spectrum would be expected for the symmetrical dimer. The chemical shift will be indicative of the electronic environment of the phosphorus atom.

-

¹H and ¹³C NMR: These spectra will confirm the presence of the tert-butyl groups.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the molecule, although it is generally less informative than NMR for this class of compounds.

-

Elemental Analysis: Combustion analysis to determine the percentages of carbon, hydrogen, and chlorine will provide empirical formula verification.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural confirmation, including bond lengths and angles, and confirm the dimeric nature of the complex.

Safety and Handling

-

Reagents: Phosphorus trichloride is highly corrosive and reacts violently with water. Grignard reagents are flammable and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Product: The final palladium complex should be handled with care. While generally stable, it is good practice to store it under an inert atmosphere to prevent slow decomposition.

Conclusion

References

- Google Patents. WO2013000874A1 - Method for the preparation of palladium(i)

- Google Patents. US7847126B2 - Process for preparing tertiary phosphines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 3. WO2013000874A1 - Method for the preparation of palladium(i) tri-tert-butylphosphine bromide dimer and process for its use in isomerization reactions - Google Patents [patents.google.com]

An In-depth Technical Guide to Dichloro(chlorodi-tert-butylphosphine)palladium(II) Dimer: Synthesis, Characterization, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, a versatile and efficient catalyst in modern organic synthesis. The document details the synthesis, structural characterization, and catalytic applications of this palladium complex, with a focus on its role in cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic routes in medicinal chemistry, materials science, and agrochemicals. The efficiency and selectivity of these transformations are critically dependent on the nature of the palladium catalyst and its associated ligands. Among the vast array of phosphine ligands developed, those with bulky and electron-rich substituents have proven particularly effective in promoting key steps of the catalytic cycle.

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, with the chemical formula [PdCl(P(t-Bu)₂Cl)]₂, is a prominent example of such a catalyst. The presence of two sterically demanding tert-butyl groups on the phosphorus atom enhances the catalytic activity by promoting the reductive elimination step and stabilizing the active Pd(0) species. This guide will delve into the essential aspects of this important palladium complex.

Synthesis and Physical Properties

The synthesis of dichloro(chlorodi-t-butylphosphine)palladium(II) dimer typically involves the reaction of a suitable palladium(II) precursor with chlorodi-tert-butylphosphine. A general and reliable method is the reaction of palladium(II) chloride (PdCl₂) with two equivalents of the phosphine ligand in an appropriate solvent.

Experimental Protocol: Synthesis of Dichloro(chlorodi-tert-butylphosphine)palladium(II) Dimer

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Chlorodi-tert-butylphosphine (P(t-Bu)₂Cl)

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Anhydrous, degassed n-hexane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed dichloromethane to the flask to form a suspension.

-

Slowly add a solution of chlorodi-tert-butylphosphine (2 equivalents) in dichloromethane to the stirred suspension of PdCl₂ at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the dissolution of the solid PdCl₂ and a color change of the solution.

-

Once the reaction is complete, reduce the volume of the solvent in vacuo.

-

Add anhydrous, degassed n-hexane to the concentrated solution to precipitate the product.

-

Isolate the solid product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

The resulting product is typically a slightly yellow to amber crystalline solid.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆Cl₆P₂Pd₂ | |

| Molecular Weight | 715.95 g/mol | |

| Appearance | Slightly yellow to amber to dark green crystal | |

| Melting Point | 222 °C (decomposes) | |

| CAS Number | 386706-33-8 |

Structural Characterization

A thorough understanding of the structure of dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer is crucial for rationalizing its reactivity. The primary techniques employed for its characterization are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

X-ray Crystallography

Figure 1. Proposed structure of dichloro(chlorodi-t-butylphosphine)palladium(II) dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of the complex in solution.

-

³¹P NMR: The ³¹P{¹H} NMR spectrum is particularly informative. For a dimeric structure, a single resonance is expected, indicating the chemical equivalence of the two phosphorus atoms. The chemical shift provides insight into the electronic environment of the phosphorus nucleus. For palladium(II) phosphine complexes, the ³¹P chemical shifts can vary over a wide range.[2] For analogous palladium(II) complexes with bulky phosphine ligands, ³¹P NMR chemical shifts have been reported in the range of 50-90 ppm.[3]

-

¹H NMR: The ¹H NMR spectrum will show a characteristic resonance for the tert-butyl protons. Due to the free rotation around the P-C bonds, a single, sharp singlet is typically observed. The integration of this signal relative to an internal standard can be used to confirm the purity of the sample.

-

¹³C NMR: The ¹³C{¹H} NMR spectrum will show resonances for the quaternary and methyl carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the bonds within the complex.[4][5][6] Key vibrational bands to identify include:

-

ν(Pd-Cl): The stretching vibrations of the palladium-chlorine bonds are typically observed in the far-infrared region, generally between 250 and 400 cm⁻¹. The presence of both terminal and bridging chloride ligands will result in distinct absorption bands. Bridging Pd-Cl stretches usually appear at lower frequencies than terminal ones.

-

ν(P-Cl): The stretching vibration of the phosphorus-chlorine bond in the ligand is also an important diagnostic peak.

-

C-H stretching and bending modes: Vibrations associated with the tert-butyl groups will be present in the typical regions for alkanes.

Reactivity and Catalytic Applications

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer is primarily used as a pre-catalyst in a variety of cross-coupling reactions. The Pd(II) center is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. The bulky and electron-donating nature of the chlorodi-tert-butylphosphine ligand is crucial for high catalytic activity, particularly with less reactive substrates such as aryl chlorides.[7][8]

The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. This is often the rate-limiting step, and the electron-rich nature of the phosphine ligand facilitates this process.

-

Transmetalation: The Pd(II) intermediate reacts with an organometallic reagent (R'-M), transferring the R' group to the palladium center and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product (R-R') and regenerate the Pd(0) catalyst. The steric bulk of the phosphine ligand promotes this step.

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[9][10][11][12][13] Catalysts derived from dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer are highly effective for the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

-

Aryl chloride

-

Arylboronic acid

-

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, THF/H₂O mixture)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

To a reaction vessel, add the aryl chloride, arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the dichloro(chlorodi-t-butylphosphine)palladium(II) dimer (typically 0.5-2 mol % Pd).

-

Add the solvent under an inert atmosphere.

-

Heat the reaction mixture with stirring for the required time (can range from hours to a day) at the appropriate temperature (typically 80-120 °C). The reaction can also be performed under microwave irradiation for accelerated reaction times.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[8][14][15][16][17] The use of bulky phosphine ligands like chlorodi-tert-butylphosphine is beneficial for achieving high yields and stereoselectivity in the Heck reaction, especially with aryl chlorides.[8]

Conclusion

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer is a highly effective and versatile pre-catalyst for a range of palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and its structure, characterized by bulky and electron-rich phosphine ligands, imparts excellent catalytic activity. This technical guide has provided a detailed overview of its synthesis, characterization, and applications, offering valuable insights for researchers and professionals engaged in synthetic organic chemistry. The continued exploration of such well-defined and robust catalysts will undoubtedly lead to further advancements in the synthesis of complex molecules for various applications, including drug discovery and materials science.

References

- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 233.

-

Materials Project. (n.d.). PdCl₂ (mp-1018891). Retrieved from [Link]

- Yoshifuji, M., Toyota, K., & Yoshimura, H. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C=P Bond Systems. Organometallics, 42(6), 537-556.

- Özdemir, İ., & Yaşar, S. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(8), 14869-14882.

- Fedorov, A. S., & Fedorova, O. A. (2022). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules, 27(8), 2596.

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Retrieved from [Link]

- Jones, P. G., & Thöne, C. (2016). Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 786–796.

- Özdemir, İ., & Yaşar, S. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(8), 14869-14882.

- So, C. M., & Kwong, F. Y. (2011). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.

-

Elias, A. J. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

- Skvortsov, A. A., et al. (2007). Simple fast preparation of neutral palladium(II) complexes with SnCl₃⁻ and Cl⁻ ligands. Russian Chemical Bulletin, 56(10), 2115-2120.

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Mentes, A., et al. (2008). The synthesis and Crystal Structures of di-μ-dichloro-bis{[ N,N-dimethylaminobenzyl-C 1, N]dipalladium(II)} and of the Cocrystals of {chloro–(triphenylphosphino)-[N,N-dimethylaminobenzyl-C 1,N]palladium(II)} and {trans-bis(triphenylphosphino)-chloro-[N,N-dimethylaminobenzyl-C 1]palladium(II)}. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(8), 698-703.

-

Beck, W., et al. (2014). Metal Complexes of Biologically Important Ligands, CLXXIV. Palladium(II) and Platinum(II) Complexes with Schiff Bases from 2-(Diphenylphosphino)benzaldehyde and α-Amino Acid Esters. Zeitschrift für Naturforschung B, 69(6), 631-641.

- Synthesis of a Family of Pd(II)

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Darko, A., et al. (2014). Synthesis and characterisation of palladium(II) complexes with hybrid phosphinoferrocene ligands bearing additional O-donor substituents. Dalton Transactions, 43(15), 5896-5907.

-

Reusch, W. (n.d.). Infrared Spectrometry. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

- Naumov, S., et al. (2023). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Inorganics, 11(11), 441.

- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.

- Bonney, K. J., Proutiere, F., & Schoenebeck, F. (2013). Supplementary Materials for Dinuclear Pd(I) Complexes – Solely Precatalysts? Demonstration of Direct Reactivity of a Pd(I) Dimer with an Aryl Iodide. Chemical Science, 4(11), 4454-4462.

- Oonk, H. A. J., et al. (2013). CRYSTAL STRUCTURE OF POLYMORPH IIAND PRESSURE-TEMPERATURE PHASE DIAGRAM OF THE DIMORPHIC ANAESTHETIC BUTAMBEN. Journal of Thermal Analysis and Calorimetry, 114(2), 649-656.

-

LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

- Panda, N., & Jena, A. K. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1486-1494.

- Meijboom, R., et al. (2015). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 71(Pt 2), m25-m26.

- Naghipour, A., et al. (2008). Simple protocol for the synthesis of the asymmetric PCP pincer ligand [C6H4-1-(CH2PPh2)-3-(CH(CH3)PPh2)] and its Pd(II) derivative [PdCl{C6H3-2-(CH2PPh2)-6-(CH(CH3)PPh2)}]. Inorganica Chimica Acta, 361(9-10), 2853-2857.

- Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. European Journal of Organic Chemistry, 2011(25), 4785-4790.

- Fedorov, A. S., & Fedorova, O. A. (2022). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules, 27(8), 2596.

- Wildman, E. P., et al. (2024). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. Journal of the American Chemical Society Au, 4(2), 263-273.

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

Sources

- 1. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uwindsor.ca [uwindsor.ca]

- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

An In-depth Technical Guide to Dichloro(chlorodi-T-butylphosphine)palladium(II) Dimer (CAS: 386706-33-8): A Precatalyst for Modern Cross-Coupling

For researchers, medicinal chemists, and process development scientists, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, enabling the synthesis of complex molecules with remarkable precision.[1] Within the vast landscape of palladium catalysis, the choice of catalyst system—specifically the palladium precursor and its associated ligands—is paramount to achieving high efficiency, broad substrate scope, and operational simplicity.

This guide provides a deep technical dive into Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer, a robust and highly effective Pd(II) precatalyst. We will move beyond a simple recitation of facts to explore the causal relationships between its structure, its activation, and its exceptional performance in challenging cross-coupling reactions.

Core Compound Synopsis and Physicochemical Properties

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer, often referred to as [PdCl(P(t-Bu)₂Cl)]₂, is a well-defined, air- and moisture-stable Pd(II) precatalyst.[2] Its stability makes it a superior choice compared to highly air-sensitive Pd(0) complexes, offering significant advantages in terms of handling, storage, and consistency in reaction setup. The dimeric, chloro-bridged structure contributes to this stability, preventing the formation of inactive palladium black while ensuring a reliable source of the active catalytic species upon in-situ activation.

The key to this precatalyst's efficacy lies in the di-tert-butylchlorophosphine ligand. The two bulky tert-butyl groups create a sterically demanding environment around the palladium center. This steric hindrance is not a liability but a crucial design feature that promotes the formation of highly reactive, monoligated L-Pd(0) species in the catalytic cycle, which are known to be exceptionally active for the oxidative addition of challenging substrates like aryl chlorides.[3][4]

Table 1: Physicochemical Properties of Dichloro(chlorodi-T-butylphosphine)palladium(II) Dimer

| Property | Value | Source(s) |

| CAS Number | 386706-33-8 | [5] |

| Molecular Formula | C₁₆H₃₆Cl₆P₂Pd₂ | [5] |

| Molecular Weight | 715.95 g/mol | [5] |

| Appearance | Light yellow to amber or dark green powder/crystals | [6] |

| Melting Point | 222 °C (decomposition) | [5] |

| Structure | Chloro-bridged dimer with square-planar palladium centers | [7] |

| Synonyms | [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer | [5] |

Synthesis and Structural Elucidation

The synthesis of chloro-bridged palladium(II) phosphine dimers is typically achieved by reacting a soluble palladium(II) precursor with the desired phosphine ligand. A common and effective strategy involves the use of bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride, as these precursors exhibit enhanced solubility in common organic solvents compared to palladium(II) chloride itself.[8]

The reaction proceeds via the displacement of the labile nitrile ligands by the more strongly coordinating phosphine ligand to form a monomeric intermediate, which then dimerizes to form the stable chloro-bridged structure.

Representative Synthesis Protocol

-

Step 1: Preparation of the Palladium Precursor Solution. In a flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Step 2: Ligand Addition. To the stirred palladium solution, add a solution of di-tert-butylchlorophosphine (2.0 eq) in the same anhydrous solvent dropwise at room temperature.

-

Step 3: Complex Formation. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the complex is often indicated by a color change.

-

Step 4: Isolation. Reduce the solvent volume under vacuum. The product can then be precipitated by the addition of a non-polar solvent like n-hexane. The resulting solid is collected by filtration, washed with fresh non-polar solvent to remove any unreacted ligand, and dried under vacuum.

Caption: Plausible synthesis of the palladium dimer.

The resulting dimeric structure features two palladium(II) centers, each adopting a roughly square-planar geometry. Two chloride ions act as bridging ligands (μ-Cl) between the palladium atoms, with a terminal chloride and a di-tert-butylchlorophosphine ligand completing the coordination sphere of each metal center.[7]

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The title compound is a precatalyst , meaning it is not the active catalytic species itself but is efficiently converted into it under the reaction conditions.[2] Understanding this activation process and the subsequent catalytic cycle is key to leveraging its full potential.

Step A: In-Situ Precatalyst Activation

The stable Pd(II) dimer must first be reduced to the active Pd(0) species. This reduction is typically facilitated by a component of the reaction mixture, often the base or an organoboron reagent, though the precise mechanism can be complex.[6] The process involves the formation of a monomeric Pd(II) species, which then undergoes reductive elimination or another pathway to generate the key L-Pd(0) intermediate, where 'L' is the phosphine ligand.

Caption: Precatalyst activation to the active Pd(0) species.

Step B: The Catalytic Cycle

Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The L-Pd(0) complex reacts with the aryl halide (Ar-X). This is often the rate-determining step, especially for less reactive aryl chlorides.[10] The bulky, electron-rich nature of the di-tert-butylphosphine ligand is critical here; it promotes the formation of a coordinatively unsaturated, highly reactive monoligated L-Pd(0) species that readily undergoes oxidative addition, breaking the Ar-X bond and forming a new Pd(IV) intermediate.[4][11]

-

Transmetalation: The organoboron reagent (Ar'-B(OR)₂), activated by the base to form a more nucleophilic boronate species, transfers its aryl group (Ar') to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the L-Pd(0) catalyst, allowing it to re-enter the cycle. The steric strain imposed by the bulky phosphine ligand facilitates this final, product-releasing step.[11]

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, a reaction for which this precatalyst is particularly well-suited.

Objective: To synthesize 4-methylbiphenyl from 4-chlorotoluene and phenylboronic acid.

Materials:

-

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer (CAS 386706-33-8)

-

4-Chlorotoluene (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

-

Toluene (3 mL)

-

Water (0.3 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer (0.01 mmol Pd, 0.5 mol%), phenylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the active Pd(0) species once formed.[12]

-

Reagent Addition: Under a positive pressure of inert gas, add toluene, water, and finally 4-chlorotoluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[10][13]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13] Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methylbiphenyl.

Performance and Comparative Analysis

The primary advantage of using a precatalyst with a bulky, electron-rich phosphine ligand like di-tert-butylchlorophosphine is its high activity for coupling unactivated or sterically hindered aryl chlorides. Traditional catalysts like Pd(PPh₃)₄ often struggle with these substrates, requiring higher temperatures, longer reaction times, or failing altogether.[3][14]

Table 2: Conceptual Performance Comparison for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

| Catalyst System | Ligand Characteristics | Expected Performance with Aryl Chlorides | Rationale |

| [PdCl(P(t-Bu)₂Cl)]₂ | Very Bulky, Electron-Rich | Excellent | Promotes formation of highly reactive monoligated Pd(0), accelerating the rate-limiting oxidative addition.[3] |

| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Biarylphosphine | Excellent | SPhos is a well-established, high-performance ligand for challenging couplings.[11] |

| Pd(OAc)₂ / XPhos | Bulky, Electron-Rich Biarylphosphine | Excellent | XPhos is another state-of-the-art ligand, often showing exceptional activity.[11] |

| Pd(PPh₃)₄ | Less Bulky, Less Electron-Rich | Poor to Moderate | Generally inefficient for unactivated aryl chlorides due to slow oxidative addition.[14] |

| PdCl₂(dppf) | Bidentate, Moderate Bulk | Moderate | Effective for many couplings, but can be less active than bulky monophosphines for hindered substrates. |

Note: This table is a qualitative comparison based on established principles of ligand effects in palladium catalysis. Actual yields can vary based on specific reaction conditions.[2][11]

Safety and Handling

As with all organometallic reagents, proper handling is essential.

-

General Handling: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: This compound is corrosive and can cause severe skin burns and eye damage. Avoid breathing dust or mists.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and air over long periods, which can lead to degradation.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is more than just another palladium source; it is a rationally designed precatalyst that addresses key challenges in modern cross-coupling chemistry. Its bench-top stability simplifies experimental setup, while the electronic and steric properties of its bulky phosphine ligand enable the efficient coupling of historically difficult substrates like aryl chlorides. For scientists engaged in the synthesis of complex organic molecules, a thorough understanding of this precatalyst's structure, activation, and catalytic mechanism provides a powerful advantage, enabling the development of more robust, efficient, and versatile synthetic routes.

References

-

Barrios-Landeros, F., & Carrow, B. P. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

-

The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

N-Z Chemistry. (2022). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. YouTube. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. National Institutes of Health. [Link]

-

Casares, J. A., et al. (2017). Palladium(II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. ResearchGate. [Link]

-

Fairlamb, I. J. S. (2005). Palladium-catalyzed coupling reactions of aryl chlorides. University of Windsor. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. DSpace@MIT. [Link]

-

ResearchGate. (2020). Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) - Acetonitrile (1:1), [PdCl 2(C 18H 15P) 2] · CH 3CN. [Link]

-

Popa, A., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

-

Al-Jibouri, M. N. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. National Institutes of Health. [Link]

-

ResearchGate. (2013). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]

-

Herde, A., et al. (2003). Palladium(ii) salts containing [PdCl4]2− and [Pd2Cl6]2− ions as pre-catalysts for the vinyl-polymerization of norbornene—evidence for the in situ formation of PdCl2 as the active species. Dalton Transactions. [Link]

-

Jones, P. G., et al. (2016). Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product. National Institutes of Health. [Link]

-

Fairlamb, I. J. S., et al. (2005). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]

-

Amatore, C., & Jutand, A. (2000). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

-

Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. [Link]

-

ResearchGate. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. [Link]

-

ResearchGate. (2014). What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh3)2Cl2]?. [Link]

-

ResearchGate. (2020). Molecular and Crystal Structure of trans-(Dicyanato)-bis(triphenylphosphine)palladium(II). [Link]

-

Star-shine Chemical. [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer. [Link]

-

Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. [Link]

Sources

- 1. Dichlorobis(di-tert-butylphenylphosphine)palladium(II) 95 34409-44-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 97.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichloro(chlorodi-tert-butylphosphine)palladium(II) Dimer: Properties, Characterization, and Applications

Introduction

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, with the chemical formula C₁₆H₃₆Cl₆P₂Pd₂, is a significant organometallic complex that serves as a powerful catalyst in modern organic synthesis.[1] This air- and moisture-sensitive compound is particularly valued for its efficacy in facilitating a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures in the pharmaceutical, agrochemical, and materials science sectors.[1] The unique structural features of this dimer, including the presence of bulky and electron-rich phosphine ligands, impart high reactivity and stability, rendering it an indispensable tool for synthetic chemists. This guide provides a comprehensive overview of the physical properties, structural characteristics, and analytical methodologies pertinent to this important palladium catalyst.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective handling, storage, and application in chemical reactions. The key properties of dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₆Cl₆P₂Pd₂ | [1][2] |

| Molecular Weight | 715.95 g/mol | [1][2] |

| Appearance | Slightly yellow to amber to dark green crystalline powder | [1] |

| Melting Point | 222 °C (decomposes) | [1] |

| CAS Number | 386706-33-8 | [1][2] |

Structural Elucidation and Spectroscopic Characterization

The dimeric structure of this complex features two palladium centers bridged by two chloride ligands. Each palladium atom is also coordinated to a terminal chloride and a chlorodi-tert-butylphosphine ligand. This arrangement is crucial for its catalytic activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organometallic complexes. For this particular dimer, ³¹P, ¹H, and ¹³C NMR would be instrumental in confirming its structure and purity.

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic signal for the tert-butyl protons. Due to the bulky nature of the tert-butyl groups, restricted rotation around the P-C bonds might lead to broadened signals or even distinct resonances for the methyl groups at low temperatures. The ¹³C NMR spectrum would similarly display resonances for the carbon atoms of the tert-butyl groups.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the P-Cl and Pd-Cl bonds, as well as the various C-H bending and stretching modes of the tert-butyl groups. The low-frequency region of the spectrum would be particularly informative for observing the Pd-Cl stretching vibrations, which can provide clues about the bridging and terminal nature of the chloride ligands.

Proposed Synthesis and Characterization Workflow

The synthesis of palladium phosphine complexes typically involves the reaction of a suitable palladium precursor with the phosphine ligand in an appropriate solvent under an inert atmosphere. The following is a proposed workflow for the synthesis and characterization of dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, based on general procedures for similar complexes.[4]

Experimental Protocol: Synthesis

-

Preparation: In a glovebox or under a Schlenk line, a reaction flask is charged with palladium(II) chloride and a magnetic stir bar.

-

Solvent Addition: Anhydrous and deoxygenated dichloromethane is added to the flask to create a suspension.

-

Ligand Addition: A solution of chlorodi-tert-butylphosphine in anhydrous, deoxygenated dichloromethane is added dropwise to the palladium(II) chloride suspension with vigorous stirring.

-

Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere for several hours. The progress of the reaction can be monitored by the dissolution of the starting palladium salt and a color change in the solution.

-

Work-up: Upon completion, the reaction mixture is filtered to remove any unreacted starting material. The volume of the filtrate is reduced under vacuum.

-

Purification: The concentrated solution is layered with an anti-solvent such as hexane and stored at a low temperature to induce crystallization of the product. The resulting crystals are collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Experimental Protocol: Characterization

-

NMR Spectroscopy: A sample of the purified dimer is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube under an inert atmosphere. ³¹P{¹H}, ¹H, and ¹³C{¹H} NMR spectra are then acquired.

-

FT-IR Spectroscopy: A small amount of the solid sample is analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Elemental Analysis: The elemental composition (C, H) of the purified product is determined to confirm its empirical formula.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow diffusion of an anti-solvent into a concentrated solution of the dimer. The resulting crystal structure would provide definitive proof of the dimeric structure and detailed bonding information.

Applications in Catalysis

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer is a highly effective pre-catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] The bulky tert-butyl groups on the phosphine ligand are believed to promote the formation of a monoligated palladium(0) species, which is the active catalyst in many of these transformations. This, in turn, facilitates the oxidative addition of aryl and vinyl halides, a key step in the catalytic cycle.

Conclusion

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer is a valuable and versatile catalyst in the arsenal of synthetic organic chemists. Its robust nature and high catalytic activity stem from its unique dimeric structure and the electronic and steric properties of its phosphine ligands. A thorough understanding of its physical properties and the application of appropriate analytical techniques for its characterization are essential for its successful implementation in the synthesis of novel and important organic molecules.

References

-

Bis(triphenylphosphine)palladium(II) dichloride - SpectraBase. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of a Pd(II)-Complex Bearing a Naphthalene-Based Macrocyclic Tetra N‑Heterocyclic Ligand - PMC. (2025). Retrieved January 26, 2026, from [Link]

-

Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems | Organometallics. (2023). Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of ruthenium(II) complexes based on diphenyl-2-pyridylphosphine and their applications in transfer hydrogenation of ketones | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

-

31P{1H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - MDPI. (2020). Retrieved January 26, 2026, from [Link]

-

Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - ResearchGate. (2020). Retrieved January 26, 2026, from [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed. (2009). Retrieved January 26, 2026, from [Link]

-

CS-W011402 | C32H58Cl2N2P2Pd+2 | CID 58567970 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Bis(triphenylphosphine)palladium(II) dichloride - Optional[31P NMR] - Chemical Shifts. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 97.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating the Solution: A Technical Guide to the Solubility of Dichloro(chlorodi-T-butylphosphine)palladium(II) Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Catalyst in Context

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer, a robust and versatile catalyst, holds a significant position in the landscape of modern organic synthesis. Its efficacy in facilitating a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, makes it an invaluable tool in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science development[1]. The efficiency and outcome of these catalytic processes are intrinsically linked to the solubility of the palladium complex in the chosen reaction medium. A homogenous catalytic system, achieved through complete dissolution of the catalyst, is often paramount for optimal reactivity, selectivity, and reproducibility. This guide provides a comprehensive exploration of the solubility characteristics of dichloro(chlorodi-T-butylphosphine)palladium(II) dimer, offering both theoretical insights and practical methodologies for its determination.

Deconstructing Solubility: Theoretical Underpinnings

The solubility of a coordination complex like dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is not a simple, universal value but rather a nuanced interplay of molecular interactions between the solute and the solvent. Several key factors govern this delicate equilibrium:

-

"Like Dissolves Like" - The Polarity Principle: The adage "like dissolves like" serves as a fundamental starting point. The bulky and nonpolar di-tert-butylphosphine ligands confer a significant lipophilic character to the palladium complex, suggesting a general preference for organic solvents over polar, protic media like water[2].

-

Solvent-Ligand Interactions: The nature of the organic solvent can dramatically influence the stability and solubility of the catalyst. Coordinating solvents can interact with the palladium center, potentially altering the complex's structure and solubility profile. For instance, polar aprotic solvents like dimethylformamide (DMF) are known to enhance solubility but may also contribute to ligand decomposition under certain conditions[3].

-

Dimer-Monomer Equilibrium: The dimeric structure of this palladium complex can exist in equilibrium with its monomeric form in solution. The position of this equilibrium, which is influenced by the solvent, concentration, and temperature, can affect the overall solubility.

-

Temperature Effects: While not extensively documented for this specific complex, the solubility of most solids in liquids increases with temperature. This provides a practical avenue for achieving higher catalyst concentrations in solution.

A Practical Approach: Determining Solubility in the Laboratory

Given the absence of readily available quantitative solubility data for dichloro(chlorodi-T-butylphosphine)palladium(II) dimer, an empirical determination is often necessary. The following protocol outlines a robust method for quantifying the solubility of this air-sensitive compound in a chosen organic solvent. This procedure is designed to be self-validating by ensuring the attainment of equilibrium.

Experimental Protocol: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of the palladium complex, separating the undissolved solid, and determining the concentration of the dissolved complex in a known volume of the solvent. As this complex is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques[4][5][6].

Materials and Equipment:

-

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

-

High-purity, anhydrous organic solvent of choice (e.g., THF, dichloromethane, toluene, DMF)

-

Schlenk flasks or vials with stir bars

-

Syringes and needles for liquid transfer

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed collection flasks

-

Analytical balance

-

Stirring hotplate or magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Glovebox or Schlenk line setup

Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

In a glovebox or under a positive pressure of inert gas, add an excess of dichloro(chlorodi-T-butylphosphine)palladium(II) dimer to a known volume of the chosen anhydrous solvent in a Schlenk flask equipped with a stir bar. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and stir the suspension vigorously at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation and Sampling:

-

Allow the undissolved solid to settle by stopping the stirring and letting the flask stand undisturbed for several hours.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution into a pre-weighed, dry Schlenk flask.

-

Remove the solvent under vacuum, taking care to avoid bumping. Gentle heating may be applied if necessary, depending on the solvent's boiling point.

-

Once the solvent is completely removed, carefully backfill the flask with inert gas.

-

Weigh the flask containing the dried residue of the dissolved palladium complex.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved complex by subtracting the initial weight of the empty flask from the final weight.

-

The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L) using the following formulas:

Solubility (g/L) = Mass of dissolved complex (g) / Volume of solvent (L)

Solubility (mol/L) = (Mass of dissolved complex (g) / Molar mass of the complex) / Volume of solvent (L)

-

Self-Validation and Trustworthiness:

To ensure the reliability of the obtained solubility data, it is recommended to:

-

Repeat the experiment: Perform the determination in triplicate to assess the precision of the measurement.

-

Approach equilibrium from both sides: Prepare a supersaturated solution by gently heating the suspension to dissolve more solid and then cooling it down to the desired temperature. Compare the final concentration with that obtained from the undersaturated approach. Consistent results indicate that true equilibrium has been achieved.

-

Characterize the solid phase: After the experiment, the remaining undissolved solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no decomposition or phase change has occurred during the equilibration period[2].

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Figure 1: Key factors influencing the solubility of the palladium complex.

Figure 2: Experimental workflow for determining solubility.

Qualitative Solubility Observations: A Comparative Overview

While precise quantitative data is scarce, qualitative observations from synthetic chemists provide valuable guidance. The following table summarizes the generally observed solubility of dichloro(chlorodi-T-butylphosphine)palladium(II) dimer in common organic solvents. This information should be used as a starting point for solvent screening.

| Solvent | Polarity | General Solubility | Notes |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for setting up reactions with this catalyst. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Frequently used in cross-coupling reactions. |

| Toluene | Nonpolar | Sparingly Soluble to Soluble | Solubility may increase with temperature. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity can enhance solubility but may impact catalyst stability.[3] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Generally less effective for dissolving this type of complex. |

| Hexanes | Nonpolar | Insoluble | Not a suitable solvent for creating a homogeneous solution. |

| Methanol/Ethanol | Polar Protic | Insoluble | The complex is generally not soluble in protic solvents. |

Disclaimer: This table provides general guidance. The actual solubility can be influenced by the purity of the complex and the solvent, as well as the experimental conditions.

Conclusion: Empowering Rational Solvent Selection

The solubility of dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is a critical parameter that underpins its successful application in catalysis. While a universal solubility chart remains to be definitively established, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to make informed decisions. By understanding the interplay of solvent properties and by applying a rigorous methodology for solubility determination, scientists can optimize their reaction conditions, leading to more efficient, reproducible, and scalable synthetic processes.

References

-

Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

-

Königsberger, E., Königsberger, L.-C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Retrieved from [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

PubChem. (n.d.). Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II). Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Dichlorobis(di-tert-butylphenylphosphine)palladium(II), Pd 16.1%. Retrieved from [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

Sources

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Dichloro(chlorodi-tert-butylphosphine)palladium(II) Dimer

Introduction: A Workhorse Precatalyst for Modern Cross-Coupling

Dichloro(chlorodi-tert-butylphosphine)palladium(II) dimer, with the chemical formula C₁₆H₃₆Cl₆P₂Pd₂, is a highly effective and versatile palladium precatalyst.[1][2] It has gained significant traction in both academic and industrial research for its ability to facilitate a wide array of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] This air-stable, dimeric Pd(II) complex offers practical advantages over sensitive Pd(0) sources, providing stability for storage and handling while readily generating the catalytically active species under reaction conditions.[5][6]

The efficacy of this precatalyst is intrinsically linked to its unique ligand architecture. The di-tert-butyl(chloro)phosphine ligand is both sterically demanding and electron-rich. This combination is crucial for promoting the key steps of the catalytic cycle, enabling reactions with challenging substrates, such as aryl chlorides, and often leading to higher yields and selectivities.[6][7] This guide will dissect the core mechanism of action, from the initial activation of the precatalyst to the elementary steps that govern the bond-forming catalytic cycle, providing researchers with the foundational knowledge to optimize existing protocols and design new synthetic methodologies.

| Property | Value | Source |

| CAS Number | 386706-33-8 | [1][2][3] |

| Molecular Formula | C₁₆H₃₆Cl₆P₂Pd₂ | [1][2] |

| Molecular Weight | 715.95 g/mol | [1][2] |

| Appearance | Slightly yellow to amber to dark green crystalline powder | [1][3] |

| Melting Point | 222 °C (decomposition) | [1][3] |

Part 1: From Stable Dimer to Active Catalyst: The Activation Pathway

The supplied catalyst is a Pd(II) precatalyst, meaning it is not the active species in the cross-coupling cycle.[8][9] Palladium-catalyzed cross-coupling reactions are driven by a Pd(0) species.[9][10] Therefore, the first crucial step in the mechanism is the in situ reduction of the Pd(II) dimer to a catalytically active, monoligated Pd(0) complex.

This reduction can be mediated by various components in the reaction mixture, such as phosphines, amines, or organometallic reagents.[8] In many cross-coupling protocols, a base and the phosphine ligand itself play a critical role in this activation. The electron-rich di-tert-butylphosphine ligand coordinates to the Pd(II) center, and in the presence of a base, can facilitate the reduction to Pd(0), often generating phosphine oxide as a byproduct.[6][8] The dimeric structure breaks apart to form monomeric palladium species which then undergo reduction.

Caption: The initial activation sequence of the Pd(II) dimer precatalyst.

Part 2: The Core Engine: The Palladium(0) Catalytic Cycle

Once the active L-Pd(0) species is generated (where L is the di-tert-butylphosphine ligand), it enters the catalytic cycle, which is the engine of the cross-coupling reaction. This cycle consists of three fundamental steps: oxidative addition, transmetalation (in reactions like Suzuki or Stille), and reductive elimination.

Oxidative Addition: The Rate-Determining Step

Oxidative addition is the first and often rate-determining step of the catalytic cycle.[11][12] In this process, the aryl or vinyl (pseudo)halide (R-X) reacts with the coordinatively unsaturated Pd(0) complex. The C-X bond is cleaved, and both the R group and the halide add to the palladium center, which is oxidized from Pd(0) to Pd(II).[13]

L-Pd(0) + R-X → L-Pd(II)(R)(X)

The choice of ligand is paramount for this step. The di-tert-butylphosphine ligand possesses two key features that accelerate oxidative addition:

-

High Electron Density: As a strongly electron-donating ligand, it increases the electron density on the palladium center, making the metal more nucleophilic and thus more reactive towards the electrophilic carbon of the R-X bond.[14]

-

Steric Bulk: The large tert-butyl groups create significant steric hindrance. This promotes the dissociation of additional ligands, favoring the formation of a highly reactive, monoligated Pd(0) species (L-Pd(0)), which is known to be extremely active towards oxidative addition.[14][15]

Mechanistic studies suggest that oxidative addition can proceed through different pathways, such as a concerted three-centered transition state or a more polar SNAr-like mechanism, depending on the substrate and ligand.[11][16] The electron-rich nature of the catalyst often favors a concerted pathway for typical aryl halides.[11]

Transmetalation: Introducing the Nucleophile

Note: This step is specific to cross-coupling reactions like Suzuki, Stille, Negishi, etc., where an organometallic reagent (R'-M) is used. In reactions like the Heck reaction, this step is replaced by migratory insertion.

In the transmetalation step, the organic group (R') from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. A base is typically required to activate the organometallic reagent.

L-Pd(II)(R)(X) + R'-M → L-Pd(II)(R)(R') + M-X

The steric bulk of the di-tert-butylphosphine ligand can also play a role here, influencing the rate and selectivity of the transmetalation process.

Reductive Elimination: The Bond-Forming Finale

Reductive elimination is the final, irreversible step that forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.[17][18] The two organic groups (R and R') coupled on the palladium(II) center are eliminated to form the final product (R-R'). In this process, the palladium center is reduced from Pd(II) back to Pd(0), ready to begin another cycle.[9][17]

L-Pd(II)(R)(R') → L-Pd(0) + R-R'

This step is critically influenced by the ligand. The severe steric crowding imposed by the bulky di-tert-butylphosphine ligand forces the coupled organic groups into close proximity, which can significantly accelerate the rate of reductive elimination.[19][20] While electron-donating ligands can sometimes slow this step, the dominant steric effect of the t-butyl groups often overcomes this electronic influence, making the overall catalytic turnover highly efficient.[17][19]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 97.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. DICHLORO(CHLORODI-T-BUTYLPHOSPHINE)PALLADIUM(II) DIMER | 386706-33-8 [chemicalbook.com]

- 4. DICHLORO(CHLORODI-T-BUTYLPHOSPHINE)PALLADIUM(II) DIMER CAS#: 386706-33-8 [chemicalbook.com]

- 5. Pd 166: PdCl2 [P(tBu)(Cy)2]2 | CAS 104889 13 6 | Johnson Matthey [matthey.com]

- 6. researchgate.net [researchgate.net]

- 7. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Engine of Modern Synthesis: A Technical Guide to the Dichloro(chlorodi-t-butylphosphine)palladium(II) Dimer Catalytic Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Robust Precatalyst